
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the styrylsulfonyl group, and the attachment of the piperidine ring to the pyridine ring via an ether linkage. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the pyridine ring .Aplicaciones Científicas De Investigación
Sulfonamide Cyclization
Sulfonamides, such as derivatives related to the mentioned compound, are used as novel terminators in cationic cyclizations. These reactions are catalyzed by trifluoromethanesulfonic acid, leading to the formation of pyrrolidines and piperidines, which are preferred even when tertiary carbocations could form piperidines. This process is significant for the efficient creation of polycyclic systems, demonstrating the compound's role in synthetic organic chemistry (Haskins & Knight, 2002).
Electrochemical Windows of Ionic Liquids
Research into the electrochemical windows (EWs) of ionic liquids, including those with piperidinium, pyridinium, and trifluoromethylsulfonyl groups, has shown that the structure of ionic liquids significantly affects their electrochemical properties. This is pivotal for their use as electrolytes in various industrial applications, demonstrating the broad relevance of trifluoromethylsulfonyl-containing compounds (Hayyan et al., 2013).
Boekelheide Rearrangement
The Boekelheide rearrangement has been applied using compounds with functionalities similar to "(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" for synthesizing pyrrolidines and piperidines. The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) as a promoter showcases the compound's utility in facilitating intramolecular cyclizations, opening new avenues in medicinal chemistry and drug design (Massaro et al., 2011).
Heterocyclic Building Blocks Synthesis
Vinyl diphenylsulfonium triflate, bearing structural resemblance, has been used for the annulation of α-CF3 substituted, epoxide-fused heterocycles like pyrrolidines and piperidines. This methodology offers a diastereoselective approach to synthesizing valuable heterocyclic building blocks, underlining the compound's importance in developing pharmacologically active molecules (Fritz et al., 2012).
Metal Oxide Solubilization
Ionic liquids featuring trifluoromethylsulfonyl and other related groups have been designed for the selective dissolution of metal oxides and hydroxides. These findings are crucial for advancements in materials science, particularly in the selective extraction and processing of metals (Nockemann et al., 2008).
Propiedades
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-7-18(23-14-16)27-17-8-11-24(12-9-17)28(25,26)13-10-15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLBGQKRUOUXGX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)
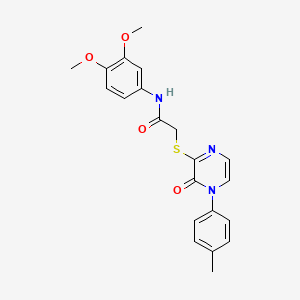
![N-(2-fluorophenyl)-1-methyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2961173.png)
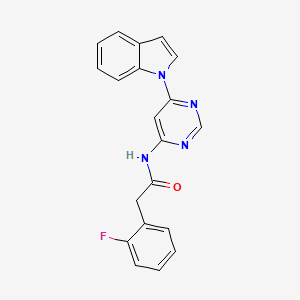


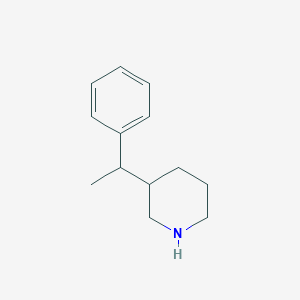
![3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2961180.png)

![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)
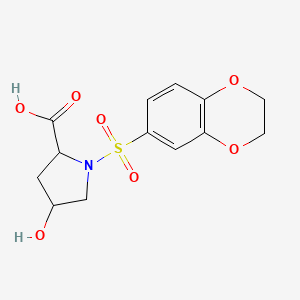
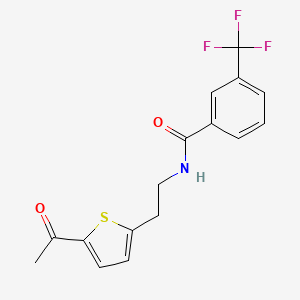
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B2961192.png)
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)